molecular formula C21H20N6O2 B3052088 ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate CAS No. 38359-69-2

ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate

Cat. No.: B3052088
CAS No.: 38359-69-2
M. Wt: 388.4 g/mol
InChI Key: ALKNBVCYMZKHPP-UHFFFAOYSA-N
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Description

Ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1-benzhydryltriazolo[4,5-c]pyridine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

Ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-2-29-21(28)24-17-13-16-18(20(22)23-17)25-26-27(16)19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,19H,2H2,1H3,(H3,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNBVCYMZKHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959290
Record name Ethyl hydrogen [4-amino-1-(diphenylmethyl)-1H-[1,2,3]triazolo[4,5-c]pyridin-6-yl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-69-2
Record name NSC114818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen [4-amino-1-(diphenylmethyl)-1H-[1,2,3]triazolo[4,5-c]pyridin-6-yl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate
Reactant of Route 2
ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate
Reactant of Route 3
ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate
Reactant of Route 4
ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate
Reactant of Route 5
ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate
Reactant of Route 6
ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate

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